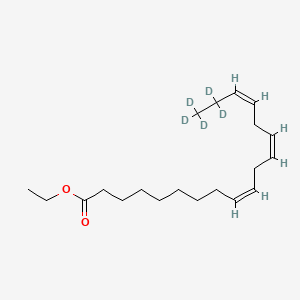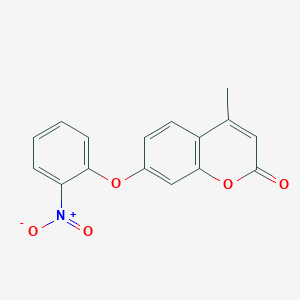![molecular formula C17H14ClN5 B3026196 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine CAS No. 71368-66-6](/img/structure/B3026196.png)
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine
Vue d'ensemble
Description
The compound 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine belongs to a class of chemicals known as triazolobenzodiazepines, which are heterocyclic compounds containing a triazole ring fused to a benzodiazepine skeleton. These compounds are of significant interest due to their potential pharmacological properties, particularly in the context of antianxiety activity.
Synthesis Analysis
The synthesis of related triazolobenzodiazepines has been reported in the literature. For instance, a series of 6-(substituted-amino)-4H-s-triazolo[4,3-a][1,4]benzodiazepines was prepared for pharmacological evaluation . Another synthesis approach involved the reaction of formic acid with a hydrazino benzodiazepine precursor in the presence of N,N'-carbonylbis (2-methylimidazole) to yield an 8-chloro-6-phenyl derivative with a radiochemical yield of 57.8% . Although these methods do not directly describe the synthesis of the exact compound , they provide insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of triazolobenzodiazepines is characterized by the presence of a triazole ring fused to a benzodiazepine core. The specific substituents on the rings, such as the 2-chlorophenyl group and the methyl group at the 1-position, can significantly influence the chemical and pharmacological properties of the compound. The exact molecular structure analysis of 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine would require detailed spectroscopic data, which is not provided in the available papers.
Chemical Reactions Analysis
The chemical behavior of triazolobenzodiazepines can involve isomerization, as noted in the synthesis of 4-(substituted-amino)-6H-s-triazolo[4,3-alpha][1,4]benzodiazepines . This isomerization is an interesting aspect of the chemical reactivity of these compounds and could be relevant to the compound . The exact chemical reactions that 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine might undergo are not detailed in the provided papers, but it can be inferred that similar reactivity patterns may apply.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolobenzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like chloro substituents can affect these properties. However, specific data on the physical and chemical properties of 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine are not provided in the cited papers . Additional research would be required to comprehensively analyze these properties for the compound .
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including triazoles and benzodiazepines, play a significant role in medicinal chemistry. These compounds have been synthesized and evaluated across a spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. The triazole nucleus, in particular, is considered a core moiety for developing future drugs due to its potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Synthesis and Applications of Triazole Derivatives
Triazole derivatives, including 1,2,4-triazoles, have attracted considerable attention due to their broad range of biological activities. The development of novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties reflects ongoing interest in these compounds as potential therapeutic agents. These derivatives are also explored for their efficacy against neglected diseases, highlighting the importance of developing efficient synthetic methods that consider sustainability and energy saving (Ferreira et al., 2013).
Industrial Applications of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles serve as basic raw materials in the fine organic synthesis industry. These compounds are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, demonstrating the versatility of amino-1,2,4-triazoles in various fields including biotechnology, energy, and chemistry (Nazarov et al., 2021).
Antibacterial Activity of Triazole Hybrids
Triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. The mechanism involves inhibition of critical bacterial enzymes and efflux pumps, demonstrating the potential of these hybrids as novel anti-S. aureus agents. This highlights the broad-spectrum antibacterial capabilities of triazole compounds, making them valuable in addressing antibiotic resistance (Li & Zhang, 2021).
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOYZAISIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342264 | |
| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
CAS RN |
71368-66-6 | |
| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoclonazolam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)





![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)


![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)
